molecular formula C21H16ClN7O3 B2617997 3-(3-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207014-11-6

3-(3-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2617997
CAS No.: 1207014-11-6
M. Wt: 449.86
InChI Key: UNNYADMVMDJYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a sophisticated heterocyclic compound featuring a triazolopyrimidin-7-one core structure functionalized with both 3-chlorobenzyl and 3-(2-methoxyphenyl)-1,2,4-oxadiazole moieties. This molecular architecture places it within a class of compounds known for their potential as kinase inhibitors and biological probes in pharmaceutical research and chemical biology. The compound's structural complexity, particularly the triazolopyrimidine scaffold, suggests potential applications in targeted protein degradation and enzyme inhibition studies, making it valuable for investigating intracellular signaling pathways . The strategic incorporation of the 1,2,4-oxadiazol group, which is isosteric with peptide bonds, may enhance the compound's ability to interact with biological targets through hydrogen bonding and π-π stacking interactions, potentially improving target affinity and selectivity. Researchers may employ this compound in studying cancer biology, inflammatory diseases, and neurological disorders where modulation of specific enzyme activity is therapeutic. The presence of both chlorobenzyl and methoxyphenyl substituents contributes to balanced lipophilicity, potentially optimizing membrane permeability for cellular assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound following appropriate laboratory safety protocols, including personal protective equipment and proper ventilation systems.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN7O3/c1-31-16-8-3-2-7-15(16)19-24-17(32-26-19)11-28-12-23-20-18(21(28)30)25-27-29(20)10-13-5-4-6-14(22)9-13/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNYADMVMDJYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a hybrid molecule that integrates multiple pharmacophores. This article reviews its biological activity based on recent studies and findings from diverse sources.

Chemical Structure and Properties

This compound features a complex structure that combines triazole and oxadiazole moieties, which are known for their significant biological activities. The molecular formula is C20H19ClN6OC_{20}H_{19}ClN_6O with a molecular weight of approximately 392.86 g/mol. The presence of the chlorobenzyl and methoxyphenyl groups contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit strong antimicrobial properties. The presence of the 1,2,4-oxadiazole moiety in the compound is particularly notable for its effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated significant bactericidal effects against Staphylococcus spp. and other pathogens .

Anticancer Potential

Research indicates that compounds incorporating the triazole and oxadiazole frameworks exhibit promising anticancer properties. These compounds can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The mechanism often involves the disruption of cellular signaling pathways that are critical for tumor growth.

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives may exhibit high cytotoxic effects on cancer cell lines (e.g., A549 lung cancer cells), they often maintain low toxicity towards normal cell lines (e.g., L929 fibroblasts). This selectivity is crucial for developing therapeutic agents with minimal side effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Targeting enzymes such as HDAC and thymidylate synthase disrupts cancer cell metabolism.
  • Gene Expression Modulation : Compounds may influence transcription factors involved in biofilm formation and other cellular processes.
  • Cell Cycle Arrest : Some derivatives have been shown to induce apoptosis in cancer cells by triggering cell cycle arrest at various checkpoints.

Data Tables

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus12.5
CytotoxicityA549 (lung cancer)25
CytotoxicityL929 (normal fibroblast)>100
AnticancerVarious Cancer Cell Lines15 - 30

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives for their antibacterial properties. The compound was found to significantly inhibit the growth of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .
  • Cytotoxicity Assessment in Cancer Research : In vitro studies on A549 cells demonstrated that the compound induced apoptosis at concentrations as low as 25 µM while showing negligible effects on normal cells (L929), highlighting its selective cytotoxicity profile .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (Positions 3 and 6) Molecular Weight (g/mol) logP* H-Bond Acceptors Key Features
Target Compound 3-(3-Cl-benzyl); 6-(2-MeO-phenyl-oxadiazole-methyl) ~449.5 ~3.2 9 Balanced lipophilicity (Cl, MeO); planar triazolopyrimidinone core ; oxadiazole enhances metabolic stability .
6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-... () 3-(2-Me-benzyl); 6-(4-Cl-phenyl-oxadiazole-methyl) ~446.5 ~3.5 8 Higher lipophilicity (Cl, Me); reduced H-bond acceptors; potential for increased membrane permeability.
6-{[3-(3,4-diMeO-phenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-F-benzyl)-... () 3-(3-F-benzyl); 6-(3,4-diMeO-phenyl-oxadiazole-methyl) 463.4 ~2.8 10 Lower logP (polar diMeO groups); higher H-bond acceptors; improved aqueous solubility but reduced BBB penetration potential.
3-(2-Cl-benzyl)-6-(2,4-diF-benzyl)-3H... () 3-(2-Cl-benzyl); 6-(2,4-diF-benzyl) ~437.9 ~3.0 7 Halogen-rich; compact structure with dual benzyl groups; potential for halogen bonding but limited solubility.
5-(4-Cl-phenoxy)-6-isopropyl-3-phenyl-... () 3-phenyl; 6-isopropyl; 5-(4-Cl-phenoxy) ~383.9 ~3.7 6 Bulky isopropyl group reduces planarity; phenoxy group introduces steric hindrance; higher logP favors lipophilic environments.

*logP values estimated using SwissADME (analogy to ).

Structural and Electronic Differences

  • Substituent Effects: The 2-methoxyphenyl group in the target compound provides moderate electron-donating effects, enhancing solubility compared to 4-chlorophenyl () or 3,4-dimethoxyphenyl () variants .
  • Core Planarity: All triazolopyrimidinone derivatives exhibit near-planar ring systems (max deviation: 0.021 Å), critical for conjugation and interaction with flat biological targets (e.g., ATP-binding pockets) .

Pharmacokinetic and Drug-Likeness Trends

  • Lipophilicity (logP) :
    • The target compound (logP ~3.2) strikes a balance between membrane permeability (logP >3) and solubility, unlike ’s polar derivative (logP ~2.8), which may struggle with absorption .
  • H-Bond Acceptors :
    • High acceptor counts (e.g., 10 in ) correlate with poor blood-brain barrier (BBB) penetration, favoring peripheral targets .

Q & A

Q. What are the key synthetic steps for this compound?

The synthesis involves sequential reactions to construct the triazolo-pyrimidine core and functionalize substituents. Critical steps include:

  • Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with activated carbonyl derivatives (e.g., carboxylic acid chlorides) under reflux in aprotic solvents like DMF .
  • Introduction of the 3-chlorobenzyl group via alkylation or nucleophilic substitution, typically using K₂CO₃ as a base in THF or acetonitrile at 60–80°C .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques confirm the compound’s structural identity?

A combination of spectroscopic and chromatographic methods is required:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, oxadiazole C=O at ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 508.0921 for C₂₃H₁₈ClN₇O₃) .
  • X-ray crystallography : Resolves stereochemistry and confirms fused heterocyclic systems (e.g., triazolo-pyrimidine dihedral angles <10°) .

Advanced Research Questions

Q. How can reaction yields be optimized during oxadiazole ring formation?

Yield optimization requires careful control of:

  • Catalysts : Use of HOBt (1-hydroxybenzotriazole) or EDCI (ethylcarbodiimide hydrochloride) to activate carboxyl groups for amidoxime cyclization, improving yields from 50% to >80% .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene or dichloromethane .
  • Temperature : Reflux conditions (100–110°C) minimize side reactions like hydrolysis of intermediate nitriles .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

  • Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or buffer pH (7.4 vs. 6.8) can alter binding kinetics. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Compound stability : Degradation in DMSO stock solutions over >72 hours can reduce potency. Validate stability via HPLC before assays .
  • Protein source : Recombinant vs. native enzyme purity (e.g., >90% by SDS-PAGE) impacts activity .

Q. What structure-activity relationship (SAR) insights guide substituent modification?

Key SAR trends include:

  • 3-Chlorobenzyl group : Replacement with electron-withdrawing groups (e.g., 3-CF₃) enhances kinase inhibition by 2–3-fold, while bulky substituents (e.g., 3-tert-butyl) reduce solubility .
  • 2-Methoxyphenyl-oxadiazole : Methoxy groups at the ortho position improve metabolic stability (t₁/₂ > 120 min in human liver microsomes) compared to para isomers .
  • Triazolo-pyrimidine core : N-methylation at position 6 reduces plasma protein binding (from 95% to 80%), enhancing bioavailability .

Q. How is crystallographic data utilized to validate molecular interactions?

Single-crystal X-ray diffraction:

  • Reveals hydrogen bonding between the triazolo N3 and kinase hinge regions (e.g., distance: 2.8 Å to EGFR T790M mutant) .
  • Confirms π-π stacking of the 2-methoxyphenyl group with hydrophobic residues (e.g., Phe856 in Abl1), critical for target engagement .

Q. What computational methods predict pharmacokinetic properties?

  • SwissADME : Estimates logP (2.8), topological polar surface area (TPSA: 98 Ų), and GI absorption (low) due to high TPSA .
  • Molecular dynamics (MD) simulations : Identify stable binding poses in ATP-binding pockets (e.g., RMSD < 2.0 Å over 100 ns simulations) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, lab coat, and chemical goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and synthesis to mitigate inhalation risks .
  • Waste disposal : Incinerate at >1,000°C to degrade halogenated byproducts .

Q. How is enzymatic selectivity profiled against related targets?

  • Panel screening : Test against 50+ kinases at 1 µM concentration; calculate selectivity scores (S(10) = % inhibition at 10× IC₅₀) to identify off-target effects .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in cell lysates by measuring thermal stabilization (ΔTm > 3°C) .

Q. What in silico strategies prioritize analogues for synthesis?

  • Virtual screening : Dock 500+ analogues into target pockets using Glide (Schrödinger); prioritize compounds with docking scores < −9.0 kcal/mol .
  • QSAR models : Use Random Forest algorithms to predict IC₅₀ values based on descriptors like AlogP and H-bond acceptors (R² > 0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.